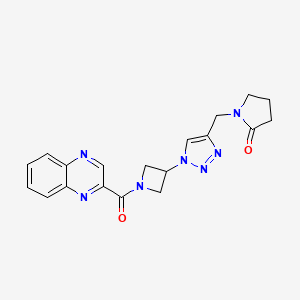
1-((1-(1-(quinoxaline-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(1-(quinoxaline-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H19N7O2 and its molecular weight is 377.408. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(1-(quinoxaline-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-(quinoxaline-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
Compounds containing the quinoxaline moiety, especially those with azetidinyl groups, have been identified for their potent antibacterial properties. For instance, Fujita et al. (1998) reported on the synthesis and antibacterial activity of 7-(2-aminomethyl-1-azetidinyl)-4-oxoquinoline-3-carboxylic acids, demonstrating enhanced activity against various bacterial strains. These compounds leverage the quinoxaline core structure for their activity, suggesting that derivatives such as the one could offer promising antibacterial capabilities (Fujita, Chiba, Tominaga, & Hino, 1998).
Anticancer Activity
Quinoline and its derivatives, including those with complex substituents similar to the compound of interest, are recognized for their potential in cancer drug discovery. Solomon and Lee (2011) reviewed the role of quinoline as a privileged scaffold in cancer drug discovery, highlighting its efficacy in inhibiting key cancer-related pathways. This underscores the potential research applications of complex quinoline derivatives in oncology (Solomon & Lee, 2011).
Antimicrobial Activity
Research on novel quinoline, chromene, pyrazole derivatives bearing triazolopyrimidine moiety, including Abu‐Hashem and Gouda's (2017) work, has shown significant antimicrobial effects. The structural complexity and presence of multiple heterocyclic frameworks in these compounds contribute to their antimicrobial efficacy, indicating the broader antimicrobial potential of related compounds (Abu‐Hashem & Gouda, 2017).
Chemical Synthesis and Organic Chemistry Applications
In the realm of organic synthesis, compounds featuring azetidinyl and quinoxaline groups are valuable for constructing complex molecular architectures. For example, Hemming et al. (2014) explored intramolecular azide to alkene cycloadditions for creating pyrrolobenzodiazepines and azetidino-benzodiazepines, demonstrating the synthetic utility of azetidinone-substituted alkenes in generating pharmacologically relevant structures. This suggests that compounds with similar features could be used in designing new synthetic routes or as intermediates in medicinal chemistry (Hemming, Chambers, Jamshaid, & O’Gorman, 2014).
properties
IUPAC Name |
1-[[1-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c27-18-6-3-7-24(18)9-13-10-26(23-22-13)14-11-25(12-14)19(28)17-8-20-15-4-1-2-5-16(15)21-17/h1-2,4-5,8,10,14H,3,6-7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCVRAWEKPCEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(1-(quinoxaline-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

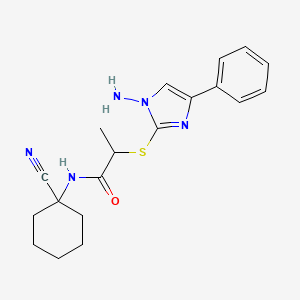
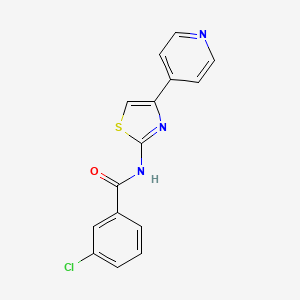
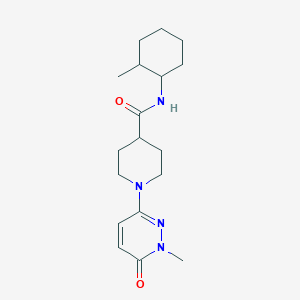
![N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2929309.png)
![ethyl 4-[({3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2929311.png)
![4-Cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2929312.png)

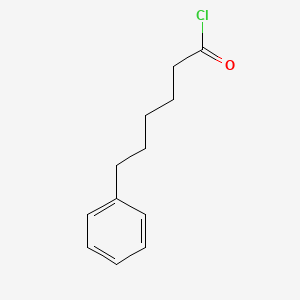
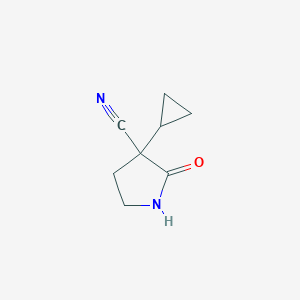
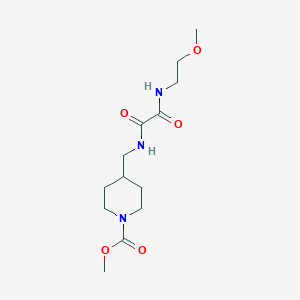
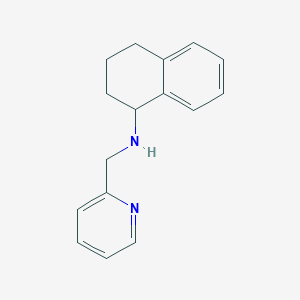
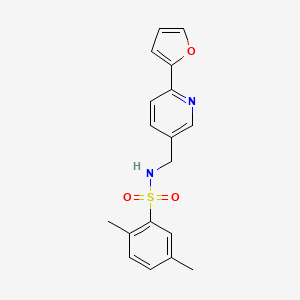
![7-((4-bromobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2929325.png)
![2,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2929326.png)